molecular formula C17H16F3N7 B6446675 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2549016-39-7

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B6446675
CAS No.: 2549016-39-7
M. Wt: 375.4 g/mol
InChI Key: BWDLIKJIJYSSJB-UHFFFAOYSA-N
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Description

The compound “3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a complex organic molecule. It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of this compound involves reactions of a pincer ligand 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH) with Cu(NO3)2, Cu(ClO4)2, CuSO4, CuCl2 or CuI . These reactions produced three dinuclear Cu(ii) complexes . The compound also undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It forms dinuclear Cu(ii) complexes when reacted with certain copper compounds . The complexes have a dimeric structure in which two {Cu(X)} (X = NO3, ClO4) fragments are interconnected by two μ-pzpypz − ligands .


Chemical Reactions Analysis

This compound displays high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O . The nitrile or aldehyde products could be readily separated from the catalytic system by extraction .

Properties

IUPAC Name

3-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)13-3-1-6-21-16(13)26-11-9-25(10-12-26)14-4-5-15(24-23-14)27-8-2-7-22-27/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLIKJIJYSSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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